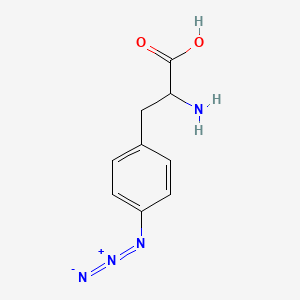

H-4-Azido-Phe-OH

Description

Role as an Unnatural Amino Acid in Expanded Genetic Codes

The central role of H-4-Azido-Phe-OH in chemical biology stems from its use as an unnatural amino acid (UAA) in concert with expanded genetic code technology. baseclick.eubapeks.comcarlroth.com This revolutionary approach allows for the site-specific incorporation of UAAs, like this compound, into proteins in response to a reassigned codon, typically the amber stop codon (TAG). nih.govebi.ac.uk This process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. nih.govacs.org

Once incorporated, the azido (B1232118) group serves as a versatile chemical handle. Its small size and metabolic stability make it an ideal bioorthogonal functional group, as it generally does not perturb the structure or function of the protein into which it is introduced. nih.govwikipedia.org This allows researchers to introduce a reactive moiety at virtually any desired position within a protein's sequence, providing a powerful tool for creating proteins with novel properties and functionalities. baseclick.eunih.gov For example, proteins containing this compound have been used to create biosensors and to interface with nanomaterials. portlandpress.com

Significance of Bioorthogonal Functional Groups in Molecular Probing

The azido group of this compound is a cornerstone of bioorthogonal chemistry, a field that has transformed the study of biological molecules in their native context. wikipedia.orgacs.org Bioorthogonal reactions are characterized by their high selectivity and efficiency in complex biological environments, enabling the specific labeling and manipulation of biomolecules. acs.orgacs.org The azide's utility lies in its ability to participate in several highly specific ligation reactions.

Key Bioorthogonal Reactions Involving the Azido Group:

| Reaction | Description | Catalyst/Conditions |

| Staudinger Ligation | This reaction occurs between an azide (B81097) and a phosphine (B1218219), resulting in a stable amide bond. nih.govcreative-biolabs.comthermofisher.com It was one of the first bioorthogonal reactions to be developed and has been widely used for labeling biomolecules. acs.orgnih.gov | No catalyst required, proceeds in aqueous environments. creative-biolabs.commdpi.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Often referred to as "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne. acs.orgfrontiersin.orgresearchgate.net It is known for its high efficiency and specificity. lumiprobe.compcbiochemres.com However, the copper catalyst can be toxic to living cells, which can limit its in vivo applications. wikipedia.orgnih.gov | Copper(I) catalyst. frontiersin.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | To circumvent the toxicity associated with CuAAC, strained cyclooctynes were developed. acs.orgresearchgate.net These molecules react readily with azides without the need for a copper catalyst, making this reaction highly suitable for live-cell imaging and other in vivo applications. wikipedia.orgnih.govnih.gov | No catalyst required. researchgate.net |

These reactions allow for the attachment of a wide variety of probes, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or cross-linking agents to proteins containing this compound. baseclick.euacs.orgcas.org This has enabled a broad range of applications, including the visualization of protein synthesis, the identification of protein-protein interactions, and the study of post-translational modifications. nih.govnih.gov

Historical Context of this compound Utilization in Protein Engineering

The journey of this compound in protein engineering is intertwined with the development of genetic code expansion and bioorthogonal chemistry. The concept of using unnatural amino acids to probe protein function has been a long-standing goal in chemical biology. Early work in the 1970s explored the use of azidophenylalanine derivatives as photo-affinity probes for peptide receptors. annualreviews.org

A significant breakthrough came in 2001 when the laboratory of Peter G. Schultz reported a general method for the site-specific incorporation of unnatural amino acids into proteins in E. coli. acs.org This was followed by the demonstration in 2002 of the ribosome-mediated incorporation of this compound into proteins using an orthogonal tRNA/synthetase pair. nih.gov This development was a pivotal moment, as it made the versatile azido group accessible for site-specific protein engineering in living organisms.

The subsequent development and refinement of bioorthogonal reactions, such as the Staudinger ligation by Carolyn Bertozzi and colleagues in 2000, and the advent of copper-free click chemistry, further expanded the utility of this compound. wikipedia.orgcreative-biolabs.compcbiochemres.com These advancements provided a robust and versatile toolkit for chemists and biologists to study and manipulate proteins with unprecedented precision, solidifying the role of this compound as an indispensable tool in the field.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H 4 Azido Phe Oh

Established Synthetic Pathways for 4-Azido-L-phenylalanine Derivatives

Several methods have been reported for the synthesis of 4-azido-L-phenylalanine. The primary approaches include azidodediazoniation, diazotransfer reactions, and Ullman-type coupling strategies. nih.gov Each of these methods presents distinct advantages and challenges in terms of yield, safety, and scalability.

Azidodediazoniation Approaches

The azidodediazoniation of a corresponding phenyldiazonium species represents one of the earliest strategies for introducing the azide (B81097) group onto the phenylalanine scaffold. nih.gov This method typically involves the diazotization of 4-amino-L-phenylalanine followed by treatment with an azide source. While this approach can be effective, it is often hampered by the inherent instability and explosive nature of the diazonium salt intermediates, making it less suitable for large-scale synthesis. nih.gov

Diazotransfer Reaction Methodologies

Diazotransfer reactions offer an alternative route to H-4-Azido-Phe-OH, involving the transfer of a diazo group from a donor molecule to a primary amine. nih.govacs.org Reagents such as imidazole-1-sulfonyl azide have been employed for this transformation on protected 4-aminophenylalanine derivatives. nih.gov A key advantage of this method is the retention of stereochemistry at the α-carbon. researchgate.net However, the use of potentially explosive diazotransfer reagents necessitates stringent safety precautions, limiting its application in large-scale preparations. nih.gov Mechanistic studies have shown that the amine attacks the terminal nitrogen of the azide donor, leading to the formation of the desired azide product. researchgate.net

Ullman-type Coupling Strategies

The Ullman-type coupling reaction has emerged as a more favorable and scalable method for the synthesis of 4-azido-L-phenylalanine. nih.gov This approach involves the copper(I)-catalyzed coupling of a protected 4-iodo-L-phenylalanine derivative with an azide anion, typically sodium azide. nih.gov The reaction is often promoted by the use of a ligand, such as L-proline or other amino acids, to facilitate the coupling. nih.govresearchgate.net This method avoids the highly hazardous intermediates of the azidodediazoniation and diazotransfer reactions, though the in-situ formation of copper azide complexes still requires careful handling. nih.gov

Scalable and Cost-Effective Synthesis Considerations

For the widespread application of this compound, a scalable, cost-effective, and safe synthesis is paramount. Research has focused on developing a chromatography-free synthesis starting from L-phenylalanine. nih.govnih.govacs.org A notable scalable synthesis involves the iodination of L-phenylalanine, followed by protection of the amino group (e.g., with a Boc group), and subsequent Ullman-like Cu(I)-catalyzed azidation. nih.gov This procedure has been demonstrated to be reliable and does not result in detectable erosion of stereochemistry. nih.gov While the Ullman-type azidation step itself is considered to have a lower risk profile, it is crucial to note that the isolated 4-azido-L-phenylalanine product exhibits explosive characteristics. nih.govebi.ac.ukresearchgate.net

| Feature | Azidodediazoniation | Diazotransfer Reaction | Ullman-type Coupling |

| Starting Material | 4-Amino-L-phenylalanine | Protected 4-aminophenylalanine derivative | Protected 4-iodo-L-phenylalanine derivative |

| Key Reagents | Diazotizing agent, Azide source | Imidazole-1-sulfonyl azide | Cu(I) catalyst, Sodium azide, Ligand |

| Scalability | Not suitable for multi-gram scale | Not suitable for multi-gram scale | Scalable |

| Safety Concerns | Explosive diazonium salts | Explosive diazotransfer reagents | Potentially explosive copper azides, explosive final product |

Stereochemical Control in this compound Synthesis

Maintaining the L-configuration of the amino acid is crucial for its biological applications. The established synthetic routes have been shown to preserve the stereochemistry of the starting L-phenylalanine. For instance, in the Ullman-type coupling synthesis, there is no evidence of epimerization to the D-phenylalanine form, as confirmed by NMR analysis of Mosher amides derived from the product. nih.gov Similarly, diazotransfer reactions are known to retain the stereochemistry of the amine substrate. researchgate.net The synthesis of diastereomers of related compounds, such as hydroxyasparagine, has also demonstrated that stereochemistry can be controlled through the choice of starting materials and reaction conditions, with inversion of stereochemistry occurring during nucleophilic substitution with sodium azide. acs.org

Modern Synthetic Techniques for Azide-Containing Compounds

The field of organic synthesis continues to evolve, offering new and improved methods for the preparation of azide-containing compounds. researchgate.net Modern techniques often focus on improving safety, efficiency, and functional group tolerance. For instance, automated synthesis platforms have been developed for the conversion of primary amines to organic azides using pre-packed capsules of reagents, which minimizes direct handling of hazardous materials. acs.org Other advancements include the development of novel diazotransfer reagents with improved safety profiles and the use of flow chemistry to control reaction conditions and minimize the accumulation of hazardous intermediates. tandfonline.com The direct azidation of C-H bonds and the functionalization of alkenes are also emerging as powerful strategies for introducing the azide group into complex molecules. researchgate.netresearchgate.net These modern approaches hold promise for the future synthesis of this compound and other valuable azide-containing building blocks.

Integration of H 4 Azido Phe Oh into Biomolecules

Genetic Code Expansion and Ribosomal Incorporation Mechanisms

Genetic code expansion relies on the creation of a new, orthogonal translational pathway that operates alongside the cell's natural protein synthesis machinery without interfering with it. kjom.orgacs.org This involves an engineered aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA), which are designed to uniquely handle the unnatural amino acid.

The cornerstone of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair. acs.orgresearchgate.net This pair must be "orthogonal" in the sense that the engineered synthetase does not charge any of the cell's endogenous tRNAs, and the engineered tRNA is not recognized by any of the cell's endogenous synthetases. kjom.org For the incorporation of H-4-Azido-Phe-OH, researchers have successfully engineered aaRS/tRNA pairs derived from different organisms. A commonly used system is based on the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA from the archaeon Methanocaldococcus jannaschii (Mj). kjom.org This pair is naturally orthogonal in E. coli and has been evolved through directed evolution to specifically recognize and incorporate this compound. researchgate.netnih.gov

The engineering process often involves creating a library of synthetase mutants with variations in the amino acid binding site. researchgate.net These mutants are then screened for their ability to charge the orthogonal tRNA with this compound while discriminating against all 20 canonical amino acids. acs.org This selection process has yielded highly specific synthetases, sometimes referred to as AzFRS, capable of efficiently incorporating the unnatural amino acid. nih.gov Similarly, Saccharomyces cerevisiae TyrRS has also been engineered for this purpose. kjom.org

To direct the incorporation of this compound to a specific site in a protein, a codon that is normally used for another purpose is "reassigned." nih.gov The most common strategy is nonsense suppression, where a stop codon, typically the amber codon (UAG), is repurposed to encode the unnatural amino acid. nih.govnih.govrsc.org The orthogonal tRNA is engineered to have an anticodon that recognizes the UAG codon (CUA). When the ribosome encounters a UAG codon in the messenger RNA (mRNA), this suppressor tRNA delivers the this compound to be incorporated into the growing polypeptide chain, instead of translation termination. researchgate.net

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo incorporation. frontiersin.org These systems contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) in a test tube, providing an open environment that is easy to manipulate. frontiersin.org The direct addition of the orthogonal aaRS/tRNA pair and this compound to the CFPS reaction mixture allows for the efficient production of proteins containing the unnatural amino acid. medchemexpress.comtargetmol.com

CFPS systems offer several advantages for incorporating this compound. They can produce proteins that might be toxic to living cells and allow for the direct supply of the unnatural amino acid at high concentrations, which can be a limiting factor in vivo. frontiersin.org Studies have reported yields of modified proteins in the range of 0.9 to 1.7 mg/mL in CFPS systems. medchemexpress.comtargetmol.com Furthermore, CFPS platforms have been instrumental in screening for and optimizing the efficiency of different orthogonal pairs. baseclick.eu

The efficiency of incorporating this compound in living cells is a critical factor for many applications. nih.gov This efficiency is influenced by several factors, including the activity and specificity of the orthogonal aaRS, the expression level and stability of the orthogonal tRNA, and the competition with cellular release factors in the case of nonsense suppression. oregonstate.edunih.gov

Researchers have employed various strategies to optimize in vivo incorporation. Directed evolution of the aaRS has led to variants with enhanced catalytic activity and specificity for this compound. researchgate.netnih.gov Additionally, optimizing the expression levels of the orthogonal pair components can improve yields. researchgate.net In some cases, engineering the host organism, for instance by using strains with deficient release factors, can significantly boost the efficiency of amber suppression. frontiersin.org The development of chimeric phenylalanine systems has also shown promise in achieving incorporation efficiencies comparable to those of natural amino acids. nih.gov The success of these optimization strategies is often evaluated by quantifying the yield of the full-length, modified protein. nih.gov

Peptide Synthesis Strategies Utilizing this compound Derivatives

Beyond ribosomal incorporation, this compound can be integrated into peptides through chemical synthesis, offering a route to smaller biomolecules with precisely placed photo-reactive groups.

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. embrapa.br For the inclusion of this compound, a derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its alpha-amino group (Fmoc-4-azido-L-phenylalanine) is commonly used. anaspec.comfishersci.com The Fmoc group is a base-labile protecting group that is stable under the acidic conditions often used to cleave side-chain protecting groups, making it ideal for SPPS. embrapa.br

In the SPPS workflow, the Fmoc-protected this compound is coupled to a growing peptide chain that is anchored to a solid support. The Fmoc group is then removed with a mild base, such as piperidine, to expose the free amine for the next coupling step. embrapa.br The azide (B81097) group on the phenylalanine side chain is stable throughout the synthesis process, allowing for the creation of peptides containing this versatile functional group. These azido-peptides can then be used for various applications, including the creation of photoreactive affinity labels or for subsequent modification via click chemistry. anaspec.combapeks.com

Solution-Phase Peptide Synthesis Incorporating this compound

Solution-phase peptide synthesis is a foundational method for creating peptides by sequentially adding amino acids in a homogenous reaction mixture. researchgate.net This technique offers flexibility in purification and scale-up. rsc.org The incorporation of unnatural amino acids like this compound into this process allows for the creation of peptides with novel functionalities. iris-biotech.de

The key to incorporating this compound is the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which temporarily blocks the amino group to ensure controlled, sequential peptide bond formation. The azide functional group on the phenylalanine ring is stable under the standard conditions of solution-phase synthesis, including the coupling and deprotection steps. This stability is crucial as it preserves the unique chemical reactivity of the azide for subsequent modifications.

Once the desired peptide sequence containing this compound is synthesized, the azide group serves as a versatile handle for "click chemistry." iris-biotech.de This set of reactions allows for the efficient and specific attachment of other molecules, such as fluorescent dyes or therapeutic agents, to the peptide.

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description |

| Structure | An unnatural amino acid derivative of L-phenylalanine containing an azide group. chemicalbook.comadooq.com |

| Incorporation | Can be integrated into peptide chains using standard synthesis protocols. |

| Functionality | The azide group enables bioorthogonal reactions for specific biomolecule modification. |

Metabolic Labeling Approaches for Cellular Biomolecules

Metabolic labeling is a powerful technique that allows researchers to study the synthesis and dynamics of biomolecules within living cells. By introducing molecules that are similar to natural cellular components, scientists can track a variety of biological processes.

This compound as a Metabolic Reporter

This compound serves as a metabolic reporter, a molecule that can be incorporated into biomolecules and later detected. adooq.com Because it is an analog of the essential amino acid L-phenylalanine, cells can take up this compound and use it during protein synthesis. nih.govlumiprobe.com This results in the production of proteins where some of the phenylalanine residues are replaced by this compound. lumiprobe.com

The presence of the azide group in these newly synthesized proteins provides a unique chemical tag. This tag does not interfere with most biological processes, allowing the labeled proteins to function and traffic normally within the cell. The azide group can then be used for specific chemical reactions to visualize or isolate the labeled proteins. baseclick.eubaseclick.eu This approach has been used in various cell types, including mammalian cells. nih.gov

Non-Radioactive Detection Methods in Metabolic Labeling

A significant advantage of using this compound is that it enables non-radioactive detection of newly synthesized proteins. lumiprobe.combaseclick.eu Traditional methods often rely on radioactive amino acids, which pose safety and disposal challenges. baseclick.eugoogle.com The azide group on this compound allows for bioorthogonal chemical reactions, which are reactions that can occur in a biological environment without interfering with native biochemical processes.

The most common detection method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." chemicalbook.com In this reaction, the azide-labeled proteins are treated with a molecule containing an alkyne group, which is attached to a reporter tag like a fluorescent dye or biotin (B1667282). baseclick.eubaseclick.eu The copper catalyst facilitates a highly specific and efficient reaction that covalently links the reporter tag to the protein. chemicalbook.com An alternative, copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained alkyne that reacts with the azide without the need for a toxic copper catalyst, making it suitable for live-cell imaging. lumiprobe.comnih.gov

Table 2: Comparison of Detection Methods

| Method | Catalyst | Application |

| CuAAC | Copper(I) | Fixed cells, protein lysates |

| SPAAC | None (strained alkyne) | Live-cell imaging, in vivo studies |

Applications in De Novo Protein Synthesis Monitoring

The ability to label and detect newly synthesized proteins with this compound has significant applications in monitoring de novo protein synthesis. This technique provides a snapshot of the proteins being produced in a cell at a specific time. lumiprobe.combaseclick.eu By using a "pulse-chase" approach, where cells are first "pulsed" with this compound and then "chased" with normal phenylalanine, researchers can track the fate of a cohort of newly synthesized proteins over time. frontiersin.org

This method has been used to study how protein synthesis changes in response to various stimuli or in different disease states. For example, it can be used to identify proteins that are upregulated or downregulated during cellular processes like long-term plasticity in the nervous system. plos.org It also allows for the cell-type-specific labeling of proteins in complex co-culture systems by expressing a mutated tRNA synthetase in the target cells that preferentially incorporates the unnatural amino acid. plos.org Furthermore, this technique can be applied in cell-free protein synthesis systems to produce modified proteins for various research and therapeutic purposes. glpbio.comnih.gov

Bioorthogonal Reaction Chemistries Employing H 4 Azido Phe Oh

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-4-Azido-Phe-OH

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.govresearchgate.net This reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. carlroth.com The bioorthogonality of the azide and alkyne groups makes CuAAC particularly suitable for bioconjugation in complex biological systems. carlroth.comiris-biotech.de

Reaction Mechanism and Kinetic Considerations

The generally accepted mechanism for CuAAC involves a stepwise process catalyzed by a dinuclear copper(I) species, which is considered more kinetically favorable than a mononuclear pathway. acs.orgrsc.org The catalytic cycle begins with the formation of a copper(I)-alkyne π-complex. acs.org This complexation lowers the pKa of the alkyne's terminal proton, facilitating its deprotonation to form a copper acetylide intermediate. acs.org The organic azide then coordinates to the copper center(s), which templates the cycloaddition. acs.org A key step is the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide, forming a six-membered copper(III) metallacycle. acs.org This is followed by ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. acs.orgbeilstein-journals.org

The reaction rate is significantly influenced by the concentrations of the reactants and the catalyst. rsc.org The formation of the copper acetylide is often the rate-limiting step; however, with highly acidic alkynes, the rate-limiting step can shift to the azide ligation and subsequent cycloaddition. rsc.org The reaction is known to be faster in aqueous environments, which is advantageous for biological applications. acs.org

Table 1: Key Steps in the CuAAC Catalytic Cycle

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Alkyne Coordination | A terminal alkyne coordinates to the Cu(I) center. | Cu(I)-alkyne π-complex |

| 2. Acetylide Formation | Deprotonation of the alkyne to form a copper acetylide. | Copper acetylide |

| 3. Azide Coordination | The azide coordinates to the copper center(s). | Cu(I)-acetylide-azide complex |

| 4. Cycloaddition | Nucleophilic attack of the acetylide on the azide. | Six-membered copper(III) metallacycle |

| 5. Product Release | Ring contraction and protonolysis to yield the triazole. | 1,4-disubstituted triazole |

Ligand Design and Catalyst Systems for Bioconjugation

The efficiency and biocompatibility of CuAAC in biological systems are heavily dependent on the ligand used to stabilize the copper(I) catalyst. nih.gov Copper(I) is prone to oxidation and can be toxic to cells. nih.govgoogle.com Ligands are designed to protect the copper(I) oxidation state, increase catalytic activity, and minimize cytotoxicity. nih.govnih.gov

Tris(triazolylmethyl)amine-based ligands are a prominent class of accelerating ligands. nih.gov Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands that significantly accelerates the reaction and stabilizes the Cu(I) ion in aqueous solutions. nih.gov However, its poor water solubility led to the development of more polar analogs. nih.gov Sulfonated and PEGylated derivatives have been created to improve water solubility and performance under dilute aqueous conditions. nih.govnih.gov For instance, the sulfated ligand BTTPS has shown very fast kinetics, though its labeling efficiency can be affected by electrostatic repulsion with negatively charged biomolecules. nih.gov

Another important class of ligands is based on N-heterocyclic carbenes (NHCs), which can form highly active copper(I) complexes. acs.org These catalysts have demonstrated high turnover numbers, particularly under solvent-free conditions. nih.gov The design of these ligands can be tuned to modify their electronic and steric properties, allowing for optimization for specific applications. acs.org

Table 2: Common Ligands for CuAAC Bioconjugation

| Ligand | Key Features | Applications |

|---|---|---|

| TBTA | Accelerates reaction, stabilizes Cu(I). nih.gov | General bioconjugation. nih.gov |

| THPTA | Water-soluble, improved kinetics over TBTA. google.com | Live cell labeling. |

| BTTPS | Fast kinetics, reduced cellular internalization of Cu(I). nih.gov | Live cell labeling, in vitro labeling. nih.gov |

| NHC-based ligands | High catalytic activity, tunable properties. nih.govacs.org | Organic synthesis, bioconjugation. nih.govacs.org |

| Bathophenanthroline sulfonates | Very fast kinetics in dilute aqueous solutions. nih.gov | Demanding bioconjugation tasks. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in this compound Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. chempep.comacs.org This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, such as the one in this compound, without the need for a metal catalyst. medchemexpress.comacs.orgsigmaaldrich.com The driving force for this reaction is the release of ring strain in the cyclooctyne. sigmaaldrich.com

Design Principles of Strained Alkyne Partners

The reactivity of SPAAC is largely governed by the structure of the strained alkyne. nih.gov The primary design principle is to introduce significant ring strain into a cyclooctyne ring system to lower the activation energy of the cycloaddition with an azide. sigmaaldrich.com This was first demonstrated by Wittig with the reaction of cyclooctyne and phenyl azide. sigmaaldrich.com

Modern strained alkynes are engineered to balance high reactivity with stability. Key strategies in their design include:

Fusion of Benzene Rings: Dibenzoannulated cyclooctynes, such as dibenzocyclooctyne (DIBO) and dibenzoazacyclooctyne (DBCO or DIBAC), exhibit enhanced reactivity due to increased ring strain. researchgate.net

Introduction of Heteroatoms: Incorporating heteroatoms like nitrogen into the cyclooctyne ring can influence reactivity and solubility.

Fluorination: Adding fluorine atoms can increase the electrophilicity of the alkyne, thereby accelerating the reaction.

Acyclic and Bicyclic Systems: Bicyclononyne (BCN) is an example of a simple, achiral, and reactive strained alkyne. acs.org More complex, polycyclic systems have also been developed to fine-tune reactivity and stability. uoregon.edu

The choice of strained alkyne depends on the specific application, with a trade-off between reaction kinetics and the stability of the alkyne. researchgate.net

Table 3: Common Strained Alkynes for SPAAC | Alkyne | Key Features | | :--- | :--- | | Cyclooctyne | The parent strained alkyne, highly reactive. sigmaaldrich.com | | | DIBO/DBCO (DIBAC) | High reactivity, commonly used for intracellular labeling. researchgate.net | | | BCN | Simple to synthesize, achiral, good reactivity. acs.org | | | BARAC | Very fast kinetics, but can be unstable. researchgate.net | |

Advantages of Copper-Free Click Chemistry for Biological Systems

The primary advantage of SPAAC is the elimination of the copper catalyst, which is cytotoxic and can interfere with biological processes. chempep.compharmiweb.com This makes SPAAC highly biocompatible and suitable for a wide range of applications in living systems. chempep.comsigmaaldrich.com

Key advantages include:

Biocompatibility: The absence of copper toxicity allows for in vivo labeling, live-cell imaging, and therapeutic applications without causing cellular damage. chempep.compharmiweb.com

High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they react selectively with each other even in the complex chemical milieu of a living cell, minimizing off-target reactions. chempep.compharmiweb.com

Simplified Procedures: Without the need for a catalyst and ligands, the reaction setup is simpler, and purification of the resulting bioconjugates is more straightforward. acs.org

Preservation of Biological Function: The mild reaction conditions help to preserve the structure and function of sensitive biomolecules like proteins and nucleic acids. chempep.com

These advantages have led to the widespread use of SPAAC for site-specific labeling of proteins, glycans, and lipids, as well as for the synthesis of antibody-drug conjugates (ADCs) and advanced biomaterials. chempep.comresearchgate.net

Staudinger Ligation in this compound Mediated Labeling

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine (B1218219). researchgate.netthermofisher.comnih.gov This reaction, a modification of the classic Staudinger reaction, has been adapted for bioconjugation and is highly specific for azides like the one present in this compound. nih.govfu-berlin.de

The mechanism of the Staudinger ligation involves the initial reaction of a phosphine with the azide to form a phosphazide (B1677712) intermediate. fu-berlin.deysu.am This intermediate then rearranges, losing a molecule of dinitrogen (N2) to form an aza-ylide. researchgate.netfu-berlin.de In the ligation version of the reaction, the phosphine reagent is designed with an electrophilic trap (typically a methyl ester) positioned to intercept the aza-ylide in an intramolecular cyclization. ysu.am This is followed by hydrolysis to yield a stable amide bond between the two molecules and a phosphine oxide byproduct. fu-berlin.deysu.am

The Staudinger ligation is highly chemoselective, and the reacting functional groups are abiotic, making it well-suited for use in biological systems. researchgate.netnih.gov It has been successfully used to label a wide variety of biomolecules, including proteins, lipids, and glycans, both in vitro and in vivo. nih.govnih.gov One of the key advantages of the "traceless" Staudinger ligation is that the resulting amide bond is a native chemical linkage in biological systems, minimizing potential immunogenicity or disruption of biomolecule function. hzdr.de

Mechanism and Biocompatibility Considerations

The Staudinger ligation is a key bioorthogonal reaction that involves the reaction of an azide, such as the one in this compound, with a phosphine. acs.orgnih.gov The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. nih.govescholarship.org This intermediate then undergoes an intramolecular reaction to form an aza-ylide. ox.ac.uk In the classic Staudinger reaction, this intermediate is hydrolyzed to produce an amine and a phosphine oxide. nih.govorganic-chemistry.org

A significant advantage of the Staudinger ligation is its biocompatibility. The azide group is small and does not typically react with other functional groups found in biological systems. acs.orghzdr.de Similarly, phosphines are also well-tolerated. hzdr.de This mutual selectivity allows the reaction to proceed with high specificity within the complex environment of a living cell. nih.govacs.org

Photochemical Reactivity and Photo-crosslinking Applications

Beyond its utility in bioorthogonal ligation reactions, the aryl azide group of this compound possesses valuable photochemical properties. This allows for its use in photo-crosslinking studies to investigate protein-protein interactions and protein structure. chemimpex.com

Nitrene Formation Upon UV Irradiation

Upon exposure to UV light, typically in the range of 250-400 nm, the aryl azide of this compound undergoes photolysis. rsc.orgthermofisher.com This process releases a molecule of nitrogen gas (N₂) and generates a highly reactive intermediate known as a singlet nitrene. rsc.orgnih.gov The singlet nitrene is short-lived, with a half-life of approximately 1-10 nanoseconds. rsc.org

This transient singlet nitrene can follow several reaction pathways:

X-H Insertion: It can insert into C-H, N-H, and O-H bonds. rsc.org

Rearrangement: It can rearrange to form a benzazirine, which subsequently ring-expands to a ketenimine. rsc.org

Intersystem Crossing: It can convert to a lower-energy triplet nitrene, which has a longer half-life (around 300 nanoseconds) and can abstract hydrogen atoms to form anilines or dimerize to form azobenzenes. rsc.org

The high reactivity of the nitrene allows it to form covalent bonds with nearby molecules, making it an effective photo-crosslinking agent. thermofisher.comnih.gov

Site-Specific Protein Crosslinking Methodologies

The ability to genetically encode this compound into proteins at specific sites provides a powerful tool for mapping protein interactions with high spatial resolution. nih.govebi.ac.ukspringernature.com By introducing an amber stop codon (TAG) at a desired location in a gene, an orthogonal tRNA/tRNA synthetase pair can be used to incorporate this compound at that specific position during protein synthesis. nih.govebi.ac.uk

Once the protein containing this compound is expressed, it can be irradiated with UV light to generate the reactive nitrene. nih.gov This nitrene will then covalently crosslink with any interacting proteins that are in close proximity, typically within a few angstroms. researchgate.net These crosslinked protein complexes can then be isolated and analyzed, often using techniques like mass spectrometry, to identify the interacting partners and map the interaction interfaces. nih.gov This methodology has been successfully used to study a variety of protein-protein interactions, including those involving filament formation and the assembly of protein complexes in living cells. nih.gov

Advanced Applications in Protein and Peptide Research

Protein Labeling and Functionalization Strategies

The bioorthogonal nature of the azide (B81097) group in H-4-azido-Phe-OH is central to its utility in protein labeling and functionalization. This allows for specific chemical modifications in complex biological environments without interfering with native biochemical processes.

Site-specific incorporation of this compound into a protein of interest provides a powerful method for attaching fluorescent probes for imaging studies. nih.govnih.gov This is typically achieved through genetic code expansion, where an amber stop codon (TAG) is introduced at the desired location in the gene encoding the protein. rsc.orgspringernature.comresearchgate.net A corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair is then used to specifically recognize this codon and insert this compound during protein translation. springernature.comresearchgate.netnih.gov

Once incorporated, the azide group serves as a handle for covalent attachment of a fluorescent dye via a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. nih.govnih.gov This approach allows for the labeling of proteins in living mammalian cells for subsequent imaging. nih.govspringernature.comresearchgate.net For instance, the intracellular activity of proteins like PTEN and the in vivo biodistribution of the immune checkpoint protein PD-L1 have been successfully tracked using this fluorescent imaging technique. nih.govnih.gov This methodology confers a homogeneous pool of protein conjugates, enabling precise elucidation of the cellular or in vivo biological activities of the protein of interest. nih.gov

Table 1: Examples of Proteins Labeled with this compound for Fluorescent Imaging

| Protein of Interest | Imaging Application | Key Finding |

| PTEN | Live-cell fluorescent imaging | Tracking of intracellular location and activity. nih.gov |

| PD-L1 | In vivo immunoconjugate-based PET imaging | Mapping of in vivo biodistribution. nih.gov |

| Insulin Receptor | Labeling on live mammalian cells | Demonstration of optimal surface-labeling conditions. springernature.comresearchgate.net |

| Superfolder Green Fluorescent Protein (sfGFP) | Probing local protein environments | Demonstration of efficient bioorthogonal cycloaddition with a dibenzocyclooctyne derivative. researchgate.net |

While this compound is not intrinsically a paramagnetic probe for Electron Paramagnetic Resonance (EPR) or Nuclear Magnetic Resonance (NMR) spectroscopy, its azide group serves as a crucial intermediate for the site-specific introduction of such probes. nih.gov The azide can undergo bioorthogonal click cycloaddition reactions with molecules containing a strained alkyne, allowing for the covalent attachment of various spectroscopic reporters, including nitroxide spin labels for EPR or metal carbonyl vibrational probes. nih.gov

This two-step approach—genetic incorporation of this compound followed by chemical modification—enables the placement of paramagnetic probes at specific sites within a protein. This is highly advantageous for studying protein structure, dynamics, and interactions with atomic-level detail, which can be challenging with intrinsic paramagnetic centers alone. Paramagnetic probes have been widely used in both EPR and NMR spectroscopy for over four decades to obtain structural information with atomic resolution. nih.gov

The azide moiety of this compound is a key tool for targeted protein functionalization through bioconjugation. nih.gov The bioorthogonal reactivity of the azide allows it to undergo chemoselective ligation with a reaction partner, most notably via "click" chemistry, without cross-reacting with other functional groups found in proteins. nih.gov This enables the precise attachment of a wide range of molecules to a specific site on a protein.

Applications of this targeted functionalization are diverse and include:

Site-specific PEGylation: Improving the pharmacokinetic properties of therapeutic proteins.

Creation of artificial protein complexes: Engineering novel protein assemblies with new functions. nih.gov

Attachment of affinity reagents or polymers: Facilitating purification or altering the physicochemical properties of the protein. nih.gov

A significant challenge in the production of this compound-containing proteins is the potential for intracellular reduction of the azide group to an amine (para-amino-phenylalanine, pAF). nih.gov This reduction can limit the efficiency of subsequent bioconjugation reactions. However, methods have been developed to selectively restore the azide from the amine, ensuring a high yield of the desired functional protein for robust modification. nih.gov

Probing Protein Structure and Dynamics

Beyond its role as a chemical handle, the azide group of this compound possesses intrinsic spectroscopic properties that make it a sensitive probe of its local environment. This has been particularly valuable in the field of vibrational spectroscopy for studying protein structure and dynamics.

The asymmetric stretch vibration of the azide group in this compound gives rise to a strong absorption band in a region of the infrared spectrum (around 2100 cm⁻¹) that is free from other protein vibrational modes. rsc.org This spectral window allows for the clear and unambiguous observation of the azide probe's signal.

The precise frequency of this vibrational mode is highly sensitive to the local electrostatic environment, particularly to the strength of hydrogen bonding. rsc.org This sensitivity makes this compound an effective vibrational reporter for probing the microenvironment at specific sites within a protein. nih.gov By incorporating this unnatural amino acid at different locations, researchers can gain site-specific information about polarity, hydration, and hydrogen-bonding interactions. rsc.orgresearchgate.net Compared to other vibrational reporters like 4-cyano-L-phenylalanine, the azide group offers a significantly higher extinction coefficient, making it a more sensitive probe. nih.govacs.org

The sensitivity of the azide vibrational probe to its local environment makes it a powerful tool for studying protein conformational changes using infrared (IR) spectroscopy. nih.gov As a protein undergoes conformational transitions, the environment around the incorporated this compound can change, leading to shifts in the azide's vibrational frequency. rsc.org

This principle has been applied in both steady-state and time-resolved IR difference spectroscopy to monitor light-driven structural changes in photosensory proteins like phytochromes and BLUF (blue light using flavin) domain proteins. rsc.orgnih.gov By placing the this compound probe at key positions, researchers can track the nature and dynamics of structural changes at specific sites within the protein as it performs its function. nih.gov For example, in a study of a bacteriophytochrome, the azide vibration of a Y472pAzF mutant redshifted from 2125 cm⁻¹ in the Pr state to 2114 cm⁻¹ in the Pfr state, indicating a change from a strong H-bonding environment to a non- or weakly H-bonding environment upon photoconversion. rsc.org

Table 2: Spectroscopic Properties of Azide Probes in Different Environments

| Protein/System | Probe Position | Vibrational Frequency (cm⁻¹) in State 1 | Vibrational Frequency (cm⁻¹) in State 2 | Interpretation |

| Bacteriophytochrome (DrBphPPSM) | Y472pAzF | 2125 (Pr state) | 2114 (Pfr state) | Change from a strong to a weak H-bonding environment. rsc.org |

| N-terminal domain of ribosomal protein L9 (NTL9) | Met1Aha | ~2103 (Folded) | 2113 (Unfolded) | Probe is in a hydrophobic, buried environment in the folded state and exposed to water in the unfolded state. nih.gov |

These studies demonstrate the utility of this compound in providing site-resolved information on protein dynamics and conformational changes, which is often difficult to obtain with other biophysical techniques. rsc.orgnih.gov

Investigating Protein Folding and Catalysis Mechanisms

The unnatural amino acid this compound, also known as 4-Azido-L-phenylalanine, serves as a powerful tool for elucidating the intricate mechanisms of protein folding and catalysis. Its utility stems from the unique properties of the azide group, which can be used as a site-specific infrared probe. This allows researchers to monitor local environmental changes within a protein with high sensitivity. nih.govnih.gov

The azide's asymmetric stretch vibration is particularly sensitive to its immediate surroundings, including solvent exposure and the local electrostatic environment. By incorporating this compound at specific sites within a protein, scientists can track conformational changes that occur during the folding process or in the course of a catalytic cycle. The shifts in the vibrational frequency of the azide group provide real-time information about the dynamics of the protein backbone and the hydration state of specific residues. nih.govnih.gov

For instance, studies have utilized this compound to probe the local dynamics of proteins during their transition from an unfolded to a folded state. The changes in the infrared spectrum of the incorporated azido (B1232118) group reveal details about the formation of secondary and tertiary structures, as well as the exclusion of water molecules from the protein core as it folds. nih.govnih.govyoutube.com In the realm of enzyme catalysis, this technique can be applied to map the conformational changes that an enzyme undergoes upon substrate binding and product release, offering insights into the catalytic mechanism at a molecular level. nih.gov

Investigating Biomolecular Interactions

This compound is a cornerstone in the study of biomolecular interactions due to its ability to act as a photo-crosslinking agent. nih.gov Upon exposure to UV light, the azido group is converted into a highly reactive nitrene species that can form a covalent bond with nearby molecules, effectively "capturing" transient interactions for subsequent analysis. domainex.co.uknih.gov

Protein-Protein Interaction Mapping via Photoaffinity Labeling

Photoaffinity labeling is a widely used technique to identify and map protein-protein interactions (PPIs), and this compound is a key reagent in this approach. nih.govenamine.net The process involves incorporating this compound into a "bait" protein at a specific site. This bait protein is then allowed to interact with its potential binding partners ("prey" proteins) within a cellular context or in vitro. Subsequent irradiation with UV light triggers the formation of a covalent crosslink between the bait and any prey proteins in close proximity. domainex.co.uk

This covalent capture of the protein complex allows for its isolation and the identification of the interacting partners using techniques such as mass spectrometry. This method is particularly valuable for studying weak or transient interactions that are difficult to detect using other methods. nih.gov The site-specific incorporation of this compound provides high-resolution information about the binding interface, as the crosslink will only form with residues that are in the immediate vicinity of the photo-activatable amino acid. acs.org

Table 1: Key Features of this compound in Photoaffinity Labeling

| Feature | Description |

|---|---|

| Photo-reactivity | The azide group is converted to a reactive nitrene upon UV irradiation, enabling covalent bond formation. |

| Site-Specific Incorporation | Can be introduced at precise locations within a protein sequence using amber codon suppression technology. |

| Capture of Transient Interactions | Allows for the stabilization of weak or short-lived protein-protein interactions for further analysis. |

| Identification of Binding Partners | Covalently linked protein complexes can be purified and identified using mass spectrometry. |

Protein-Nucleic Acid Interaction Analysis

The study of interactions between proteins and nucleic acids is crucial for understanding fundamental cellular processes such as transcription, replication, and DNA repair. nih.govelsevier.com this compound can be incorporated into DNA- or RNA-binding proteins to map their interaction sites with nucleic acids. ebi.ac.uk

Similar to its application in studying PPIs, a protein of interest with a site-specifically incorporated this compound is allowed to bind to its target nucleic acid sequence. UV irradiation then covalently crosslinks the protein to the nucleic acid at the point of interaction. Subsequent analysis, often involving enzymatic digestion of the nucleic acid and protein followed by mass spectrometry, can identify the precise location of the crosslink on both the protein and the nucleic acid, providing a high-resolution map of the binding interface. ebi.ac.ukias.ac.in

Domain-Specific Interactome Characterization

Proteins are often modular, composed of distinct functional domains that mediate specific interactions. Understanding the interactome of a particular domain is key to elucidating its biological role. This compound can be strategically incorporated within a specific domain of a protein to exclusively map the interactions mediated by that domain. nih.govnih.gov

Conformation-Specific Ligand Binding Detection

The function of many proteins is regulated by conformational changes induced by the binding of ligands. This compound can be employed as a sensitive probe to detect these conformation-specific binding events. ebi.ac.uk When incorporated into a region of a protein that undergoes a conformational change upon ligand binding, the local environment of the azido group will be altered.

This change in the local environment can be detected using infrared spectroscopy, as the vibrational frequency of the azide is sensitive to its surroundings. This provides a powerful method for studying allosteric regulation and for screening for compounds that bind to a specific conformational state of a protein. ebi.ac.uknih.gov For example, this technique has been used to study the calcium-dependent conformational changes in calmodulin and its subsequent binding to target proteins. ebi.ac.uk

Table 2: Applications of this compound in Biomolecular Interaction Studies

| Application | Methodology | Key Insights Gained |

|---|---|---|

| Protein-Protein Interactions | Photoaffinity labeling and mass spectrometry | Identification of direct and transient binding partners. |

| Protein-Nucleic Acid Interactions | UV crosslinking and sequencing/mass spectrometry | High-resolution mapping of binding interfaces on both protein and nucleic acid. |

| Domain-Specific Interactomics | Site-specific incorporation within a domain of interest | Delineation of the interaction network of specific protein domains. |

| Conformation-Specific Ligand Binding | Infrared spectroscopy of the incorporated azide probe | Detection of ligand-induced conformational changes and allosteric regulation. |

Advanced Materials and Bioconjugation

Beyond its use in fundamental protein research, the azide functionality of this compound makes it a valuable building block for the creation of advanced biomaterials and for bioconjugation. chemimpex.com The azide group can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). selleckchem.comsigmaaldrich.com

These reactions allow for the covalent attachment of a wide variety of molecules to proteins that have been engineered to contain this compound. For example, fluorescent dyes can be attached for imaging purposes, polyethylene glycol (PEG) chains can be added to improve the pharmacokinetic properties of therapeutic proteins, and proteins can be immobilized onto surfaces to create biosensors or functional biomaterials. chemimpex.comnih.gov The bio-orthogonal nature of these reactions means that they can be performed in complex biological environments without interfering with native cellular processes. nih.govselleckchem.com

Engineering Light-Responsive Biomaterials

The creation of biomaterials that respond to external stimuli, such as light, is a significant area of research. This compound is a key component in this field due to the photoreactive nature of its aryl azide group. yale.edu When exposed to UV light, the azide moiety forms a highly reactive nitrene species. This nitrene can then readily insert itself into nearby C-H or N-H bonds, creating stable covalent crosslinks within or between polymer chains. nih.govyale.edu This photo-crosslinking capability allows for precise spatial and temporal control over the physical properties of biomaterials. uni-halle.de

Researchers have utilized this property to engineer novel hydrogels and other biomaterials. For instance, by genetically encoding this compound into elastin-like polypeptides (ELPs), scientists have created thermoresponsive nano- to microgels. yale.edunih.gov These materials can be triggered to self-assemble into specific structures (like micelles) by changing the temperature, and then permanently stabilized into gel particles by exposure to UV light, which initiates crosslinking via the incorporated azido-phenylalanine residues. yale.edu This method eliminates the need for external chemical crosslinkers and allows for the fabrication of soft matter colloids with dynamic, environmentally responsive properties. yale.edu The ability to control gelation with light provides a powerful tool for applications like 3D bioprinting and the development of scaffolds for tissue engineering. uni-halle.demdpi.com

Table 1: Applications of this compound in Light-Responsive Biomaterials

| Biomaterial Type | Crosslinking Method | Trigger | Application | Research Finding |

| Elastin-Like Polypeptide (ELP) Hydrogels | Photo-activation of aryl azide | UV Light | Drug Delivery, Tissue Engineering | Genetically encoding this compound into ELPs allows for the formation of thermoresponsive nano- and microgels stabilized by UV-induced crosslinking. yale.edunih.gov |

| Autofleurorescent Proteins (e.g., GFP, mCherry) | Intramolecular photo-crosslinking | UV Light | Control of Fluorescent Properties | Site-specific incorporation of this compound allows for photochemical control of fluorescence through structural rearrangement and crosslinking upon UV irradiation. nih.gov |

Design of Functionalized Peptides and Peptide Conjugates

The azide group of this compound serves as a versatile chemical handle for the site-specific modification of peptides and proteins through "click chemistry". nih.govchemimpex.com This suite of reactions is known for its high efficiency, specificity, and biocompatibility. cpcscientific.comlifetein.com The two primary forms of click chemistry utilized with this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govcpcscientific.com

By incorporating this compound into a peptide sequence during synthesis, researchers can introduce a reactive azide at a precise location. chemimpex.combachem.com This azide can then be "clicked" with a molecule containing a complementary alkyne group. This strategy is widely used to create a diverse range of functionalized peptides and peptide conjugates. baseclick.eumdpi.com

Key applications include:

Fluorescent Labeling: Attaching fluorescent dyes to peptides for tracking and imaging purposes in cellular biology. chemimpex.combaseclick.eu

PEGylation: Conjugating polyethylene glycol (PEG) chains to peptides to improve their solubility, stability, and pharmacokinetic profiles. nih.govbachem.com

Peptide-Drug Conjugates: Linking cytotoxic drugs or other therapeutic small molecules to targeting peptides for improved drug delivery. chemimpex.comlifetein.com

Bioconjugation: Attaching peptides to surfaces, nanoparticles, or other biomolecules like antibodies. cpcscientific.combaseclick.eu

The CuAAC reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. cpcscientific.com For in vivo applications, SPAAC is often preferred, as it proceeds rapidly at physiological temperatures without the need for a catalyst. cpcscientific.combachem.com This has enabled the labeling and study of biomolecules on the surface of living cells. bachem.com

Table 2: Click Chemistry Reactions for Peptide Functionalization

| Reaction Type | Description | Catalyst | Key Advantage | Common Application |

| CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | A reaction between an azide and a terminal alkyne to form a stable triazole linkage. cpcscientific.com | Copper(I) | High efficiency and reaction speed. cpcscientific.com | In vitro peptide labeling, PEGylation, synthesis of peptide-drug conjugates. lifetein.combachem.com |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | A reaction between an azide and a strained cyclooctyne (B158145). cpcscientific.com | None (Copper-free) | Biocompatible for use in or on living cells due to the absence of a toxic catalyst. bachem.com | Live-cell imaging, in vivo bioconjugation. cpcscientific.com |

Production of Azido-Functionalized Biopolymers

The production of novel biopolymers with tailored functionalities is a major goal in materials science and biotechnology. The genetic code expansion methodology allows for the site-specific incorporation of unnatural amino acids, like this compound, directly into proteins and polypeptides during their synthesis in living organisms. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the unnatural amino acid and incorporates it in response to a specific codon (often the amber stop codon, UAG). nih.govrsc.org

This powerful technique enables the production of biopolymers that are precisely functionalized with azide groups at genetically programmed positions. nih.gov These azido-functionalized biopolymers can then be modified using the click chemistry reactions described previously, opening the door to a vast array of new materials. nih.gov

A notable example is the creation of azido-functionalized silk. Researchers have engineered transgenic silkworms that can incorporate this compound into their silk fibroin proteins. acs.org The resulting silk fibers contain azide groups that can be readily functionalized, for example, by attaching fluorescent molecules via click chemistry, making the cocoons glow. acs.org This approach allows for the large-scale production of silk with novel properties for advanced biomedical applications, such as scaffolds for tissue regeneration. baseclick.euacs.org Similarly, this compound has been incorporated into other biopolymers like elastin-like polypeptides (ELPs), creating platforms for developing new biomaterials with tunable chemical and mechanical properties. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Bioorthogonal Reactions for H-4-Azido-Phe-OH

The azide (B81097) group of this compound is a premier chemical handle for bioorthogonal chemistry, primarily due to its small size, metabolic stability, and specific reactivity. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are well-established, current research is focused on developing novel reactions that offer faster kinetics, improved stability, and new functionalities.

One major direction is the optimization of SPAAC reagents. The reaction rate of SPAAC is dictated by the structure of the cyclooctyne (B158145) partner. Researchers are designing cyclooctynes with increased ring strain and modified electronics to accelerate the cycloaddition with the azide of this compound. For example, the development of doubly-strained s-DIBO (spiro-fused dibenzocyclooctyne) and other advanced cyclooctynes aims to achieve reaction rates that rival or even exceed those of catalyzed reactions, without the associated cellular toxicity of copper catalysts.

Another emerging area is the exploration of photo-inducible reactions. These methods provide spatiotemporal control over the ligation process. For instance, researchers are investigating nitrile imines, generated in situ from tetrazoles via UV light exposure, which react rapidly with the azide group. This allows scientists to trigger the labeling of a this compound-containing protein at a specific time and location within a cell or tissue.

The table below compares key bioorthogonal reactions utilized with this compound.

| Reaction Type | Reaction Partner | Key Advantage | Limitation / Research Focus |

|---|---|---|---|

| CuAAC | Terminal Alkyne | Very fast kinetics (k ≈ 104–105 M-1s-1) | Requires copper catalyst, which can be cytotoxic. |

| SPAAC | Strained Cyclooctyne (e.g., BCN, DIBO) | Fully bioorthogonal, no catalyst required. | Kinetics are generally slower than CuAAC; focus on designing faster cyclooctynes. |

| Staudinger Ligation | Triarylphosphine | First bioorthogonal reaction developed; no catalyst. | Slow kinetics; phosphine (B1218219) reagents can be susceptible to air oxidation. |

| Photo-Click Chemistry | Tetrazole (precursor to nitrile imine) | Spatiotemporal control via light activation. | Potential for UV-induced cell damage; requires specialized equipment. |

Advanced Spectroscopic Applications of Azide Probes

The azide group (-N₃) of this compound possesses a unique vibrational signature that makes it an exceptional spectroscopic probe. Its asymmetric stretching frequency appears around 2100 cm⁻¹, a region of the infrared (IR) spectrum that is largely devoid of signals from endogenous biological molecules. This "transparent window" allows for background-free detection of proteins containing this compound.

Advanced research leverages this property for sophisticated applications beyond simple protein detection.

Vibrational Stark Effect (VSE) Spectroscopy: The azide's vibrational frequency is highly sensitive to its local electrostatic environment. By measuring small shifts in the absorption frequency (the Stark shift), researchers can map the electric fields within a protein's active site or at a protein-protein interface. Incorporating this compound at specific locations provides a molecular-level reporter on local hydration, hydrogen bonding, and conformational changes.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique provides information on structural dynamics on a femtosecond-to-picosecond timescale. When applied to a this compound-labeled protein, 2D-IR can monitor how the local environment around the probe fluctuates over time, revealing insights into protein folding, ligand binding dynamics, and allosteric communication pathways.

Future work aims to develop brighter and more sensitive azide-based probes and combine these spectroscopic methods with microscopy to enable real-time imaging of protein dynamics and electric fields within living cells.

Expansion of Genetic Code for Complex Protein Modifications

The site-specific incorporation of this compound via genetic code expansion has revolutionized protein engineering. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and uniquely recognizes a reassigned codon, typically the amber stop codon (UAG).

Emerging research is moving beyond the incorporation of a single ncAA. The focus is now on creating more complex, multi-functional proteins.

Dual and Multi-Site Labeling: By developing multiple orthogonal synthetase/tRNA pairs that recognize different codons (e.g., amber, ochre, and opal stop codons, or quadruplet codons), scientists can incorporate this compound alongside other non-canonical amino acids bearing distinct functionalities (e.g., an alkyne, a ketone, or a photo-crosslinker). This enables the construction of proteins with multiple, orthogonally reactive handles for creating intricate protein conjugates, FRET pairs, or intramolecular crosslinks.

Post-Translational Modification (PTM) Mimics: this compound serves as a versatile platform for installing mimics of natural PTMs. After its incorporation, the azide can be chemically modified to resemble phosphorylation, acetylation, or ubiquitination. This allows for the production of homogeneously modified proteins, a task that is often difficult to achieve in vivo, enabling detailed structural and functional studies of PTMs.

The table below outlines the essential components for the genetic incorporation of this compound.

| Component | Function | Research Development Focus |

|---|---|---|

| Orthogonal Aminoacyl-tRNA Synthetase (AzFRS) | Specifically recognizes this compound and attaches it to the orthogonal tRNA. | Improving enzyme efficiency, substrate specificity, and evolving synthetases for new ncAAs. |

| Orthogonal tRNA (e.g., tRNAPylCUA) | Recognizes a reassigned codon (e.g., UAG) on the mRNA and delivers the attached this compound. | Increasing tRNA expression levels and suppression efficiency in various host organisms. |

| Reassigned Codon | A codon (e.g., UAG) in the gene of interest that signals for the incorporation of this compound. | Utilizing other nonsense codons or quadruplet codons to allow for multiple, distinct ncAA insertions. |

| Host Organism | Provides the translational machinery (ribosome, etc.). Can be prokaryotic (E. coli) or eukaryotic (yeast, mammalian cells). | Expanding the methodology to a wider range of organisms, including multicellular organisms. |

Interdisciplinary Research Integrating this compound Chemistry

The true potential of this compound is realized when its chemical capabilities are integrated with other scientific disciplines. This convergence is creating powerful new approaches to fundamental and applied research.

Chemical Biology and Proteomics: this compound is a key tool in activity-based protein profiling (ABPP) and for identifying protein-protein or protein-small molecule interactions. By incorporating it into a "bait" protein, researchers can use photo-activated crosslinkers or proximity-labeling techniques to covalently trap binding partners, which can then be identified by mass spectrometry.

Materials Science: The ability to precisely place a reactive azide handle on a protein surface allows for the controlled assembly of protein-based biomaterials. Proteins containing this compound can be "clicked" onto polymer scaffolds, nanoparticles, or surfaces functionalized with alkynes. This is used to create biosensors, structured hydrogels for tissue engineering, and catalysts immobilized on solid supports.

Drug Development and Delivery: In pharmacology, this compound is instrumental in the construction of next-generation Antibody-Drug Conjugates (ADCs). By incorporating the amino acid at a specific site on an antibody, a potent cytotoxic drug can be attached with a defined stoichiometry and location. This site-specific conjugation leads to more homogeneous ADC populations with improved therapeutic indices compared to traditional stochastic conjugation methods.

These interdisciplinary applications underscore the role of this compound as a foundational building block for molecular innovation, bridging the gap between synthetic chemistry and complex biological systems.

Q & A

Q. What are the recommended synthetic strategies for H-4-Azido-Phe-OH, and how do reaction conditions influence yield?

this compound is typically synthesized via diazotization of L-phenylalanine derivatives. Key steps include protecting the amino group (e.g., using Boc anhydride), followed by azide introduction at the para position via nitration and reduction. Reaction pH (e.g., maintaining pH 4–6 during diazotization) and temperature (0–5°C to prevent side reactions) are critical for yield optimization. Post-synthesis, purification via reversed-phase HPLC or silica gel chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How stable is this compound under varying pH and temperature conditions?

The azide group is light-sensitive and prone to degradation under acidic conditions (pH < 4). Stability tests show >90% integrity at pH 7–8 (25°C, 24 hours). For long-term storage, lyophilize and store at -20°C in amber vials .

Advanced Research Questions

Q. How can this compound be incorporated into proteins for site-specific bioconjugation?

Using amber codon suppression, this compound is introduced into target proteins (e.g., bacteriorhodopsin) via orthogonal aminoacyl-tRNA synthetase systems. Post-incorporation, strain-promoted azide-alkyne cycloaddition (SPAAC) enables covalent attachment of probes (e.g., DBCO-modified oligonucleotides). Key considerations:

Q. What experimental design considerations address contradictions in reported bioorthogonal reaction efficiencies?

Discrepancies in SPAAC kinetics (e.g., variable reaction rates in different solvents) can arise from:

- Steric hindrance : Use shorter linkers (e.g., PEG4 vs. PEG12) to improve accessibility.

- Solvent polarity : DMSO enhances reaction rates but may denature proteins. Validate compatibility via circular dichroism (CD) or dynamic light scattering (DLS) .

Q. How can researchers mitigate photodegradation of this compound during in vitro applications?

- Light control : Perform reactions under red light or in darkrooms.

- Additives : Include radical scavengers (e.g., 1 mM Trolox) in buffers.

- Kinetic monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track azide decomposition in real-time .

Q. What methodologies enable quantitative analysis of azide-alkyne conjugation efficiency?

- Fluorescence quenching : Label the alkyne partner with a fluorophore (e.g., Cy5) and monitor quenching post-reaction.

- LC-MS/MS : Quantify unreacted azide and conjugated product via MRM transitions.

- Gel electrophoresis : SDS-PAGE with Coomassie staining or in-gel fluorescence .

Cross-Disciplinary Applications

Q. How can this compound be integrated with DNA origami scaffolds for nanoscale assembly?

- Hybridization strategy : Conjugate this compound-modified proteins to ssDNA handles on origami via SPAAC.

- Validation : Use TEM or cryo-EM to confirm structural integrity (e.g., bacteriorhodopsin-DNA chimeras on a DNA-ring scaffold) .

Q. What statistical frameworks are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Dose-response modeling : Fit data to a Hill equation using nonlinear regression (e.g., GraphPad Prism).

- Uncertainty quantification : Bootstrap resampling to calculate 95% confidence intervals for EC values.

- Class extrapolation : Compare toxicity profiles with structurally related azido amino acids (e.g., 4-azido-L-tryptophan) to infer mechanisms .

Methodological Frameworks

Q. How can the FINER criteria improve hypothesis-driven research on this compound?

- Feasible : Prioritize hypotheses testable within available infrastructure (e.g., access to click chemistry reagents).

- Novel : Explore understudied applications (e.g., optogenetic tools using azide-photoactive crosslinkers).

- Relevant : Align with funding priorities (e.g., NIH grants for bioorthogonal chemistry in drug delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.